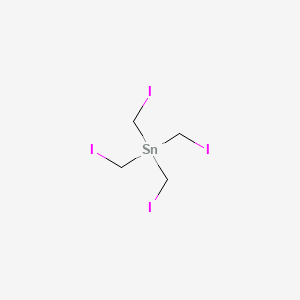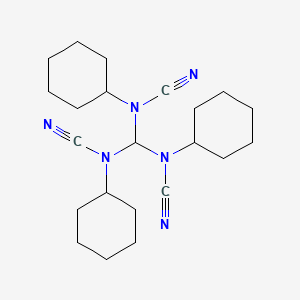
Stannane, tetrakis(iodomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, tetrakis(iodomethyl)-, also known as tetrakis(iodomethyl)stannane, is a chemical compound with the formula Sn(CH2I)4. It is a tin-based compound where the tin atom is bonded to four iodomethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of stannane, tetrakis(iodomethyl)- typically involves the reaction of tin tetrachloride (SnCl4) with iodomethane (CH3I) in the presence of a suitable base. The reaction proceeds through the formation of intermediate stannylated compounds, which are then converted to the final product by further reaction with iodomethane .
Industrial Production Methods
Industrial production methods for stannane, tetrakis(iodomethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
Stannane, tetrakis(iodomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, tetrakis(iodomethyl)- include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from the reactions of stannane, tetrakis(iodomethyl)- depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of functionalized tin compounds, while oxidation and reduction reactions produce tin oxides and lower oxidation state tin compounds, respectively .
科学的研究の応用
Stannane, tetrakis(iodomethyl)- has several scientific research applications, including:
Organic Synthesis:
Materials Science:
Radiopharmaceuticals: Due to its ability to incorporate iodine, it is used in the synthesis of radioiodinated compounds for diagnostic imaging and radiotherapy
作用機序
The mechanism of action of stannane, tetrakis(iodomethyl)- involves the reactivity of the iodomethyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of various products. The tin atom in the compound can also participate in coordination chemistry, forming complexes with other molecules .
類似化合物との比較
Similar Compounds
Similar compounds to stannane, tetrakis(iodomethyl)- include:
Tetrakis(chloromethyl)stannane: A compound where the iodomethyl groups are replaced with chloromethyl groups.
Tetrakis(bromomethyl)stannane: A compound where the iodomethyl groups are replaced with bromomethyl groups.
Tetrakis(fluoromethyl)stannane: A compound where the iodomethyl groups are replaced with fluoromethyl groups.
Uniqueness
Stannane, tetrakis(iodomethyl)- is unique due to the presence of iodomethyl groups, which impart distinct reactivity compared to other halomethyl stannanes.
特性
CAS番号 |
89166-39-2 |
|---|---|
分子式 |
C4H8I4Sn |
分子量 |
682.43 g/mol |
IUPAC名 |
tetrakis(iodomethyl)stannane |
InChI |
InChI=1S/4CH2I.Sn/c4*1-2;/h4*1H2; |
InChIキー |
PXZRWVFPLSFOSS-UHFFFAOYSA-N |
正規SMILES |
C([Sn](CI)(CI)CI)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)
![N-[2,2,2-trichloro-1-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14149015.png)
![N-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14149029.png)



![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)

![1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole](/img/structure/B14149056.png)
![4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-amine](/img/structure/B14149060.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14149062.png)
![1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14149070.png)

![1-[(2-Chlorobenzoyl)amino]-3-methylthiourea](/img/structure/B14149080.png)
